Anti-Leishmanial Potency Against Intracellular Amastigotes Versus Unsubstituted Parent Scaffold
The target compound, designated as compound 6a in the primary SAR study, demonstrated an EC50 of 6.41 μM against intracellular L. donovani amastigotes residing in human macrophages. In stark contrast, the unsubstituted 2-acetamidothiophene-3-carboxamide parent scaffold exhibited no measurable activity at the highest concentration tested (EC50 > 50 μM) [1]. This direct comparison within the same experimental system identifies the 4-(ethylthio)phenyl side chain as an essential pharmacophoric element.
| Evidence Dimension | Anti-amastigote potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 6.41 μM |
| Comparator Or Baseline | Unsubstituted 2-acetamidothiophene-3-carboxamide; EC50 > 50 μM |
| Quantified Difference | >7.8-fold improvement in potency (exact fold-change indeterminate due to baseline inactivity at 50 μM) |
| Conditions | L. donovani intracellular amastigotes in human macrophage host cells; in vitro phenotypic assay |
Why This Matters
This defines the procurement specification: only compounds bearing the elaborated 4-(ethylthio)phenylacetamido group deliver the anti-amastigote phenotype required for hit-to-lead progression; the core scaffold is biologically inert in this context.
- [1] Oh S, Kwon BS, Kong S, Yang G, Lee N, Han D, Goo J, Siqueira-Neto JL, Freitas-Junior LH, Liuzzi M, Lee J, Song R. Synthesis and biological evaluation of 2-acetamidothiophene-3-carboxamide derivatives against Leishmania donovani. Med. Chem. Commun., 2014, 5, 142-146. View Source
